(Dimethylamino)(2-methylphenyl)acetic acid
Overview
Description
(Dimethylamino)(2-methylphenyl)acetic acid is an organic compound with the molecular formula C11H15NO2 It is known for its unique structure, which includes a dimethylamino group and a 2-methylphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylamino)(2-methylphenyl)acetic acid typically involves the reaction of N,N-dimethyl-p-toluidine with various reagents under controlled conditions. One common method involves the use of organolithium reagents, such as n-butyllithium, in anhydrous hexane. The reaction mixture is stirred at room temperature, followed by the addition of benzophenone to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Dimethylamino)(2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(Dimethylamino)(2-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of (Dimethylamino)(2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The 2-methylphenyl group contributes to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems .
Comparison with Similar Compounds
(Dimethylamino)(2-fluorophenyl)acetic acid: This compound has a fluorine atom instead of a methyl group, which can alter its chemical and biological properties.
(Dimethylamino)(3-methylphenyl)acetic acid: The position of the methyl group is different, leading to variations in reactivity and applications.
(Dimethylamino)(4-methylphenyl)acetic acid: The methyl group is located at the para position, which can influence the compound’s stability and interactions.
Uniqueness: (Dimethylamino)(2-methylphenyl)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(dimethylamino)-2-(2-methylphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-6-4-5-7-9(8)10(11(13)14)12(2)3/h4-7,10H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWSBWZEAAPYOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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